molecular formula C12H14N2O3 B1462935 1-(2-Methyl-6-nitrophenyl)piperidin-2-one CAS No. 1206133-57-4

1-(2-Methyl-6-nitrophenyl)piperidin-2-one

Cat. No.: B1462935
CAS No.: 1206133-57-4
M. Wt: 234.25 g/mol
InChI Key: OLXMOBCFXJNHRZ-UHFFFAOYSA-N
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Description

“1-(2-Methyl-6-nitrophenyl)piperidin-2-one” is a chemical compound with a molecular weight of 220.23 . It is a solid substance and is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2O3/c14-11-7-3-4-8-12 (11)9-5-1-2-6-10 (9)13 (15)16/h1-2,5-6H,3-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 220.23 . The compound is stored in a refrigerator .

Scientific Research Applications

  • Reactivity in Chemical Processes : The reactivity of nitrophenyl-substituted cyclic amines, including compounds related to 1-(2-Methyl-6-nitrophenyl)piperidin-2-one, was studied by Moehrle and Mehrens (1998). They found that these compounds, particularly the 2-nitrophenyl compounds, react to give derivatives like a piperidin-2-one under certain conditions, demonstrating their potential in synthetic chemistry processes (Moehrle & Mehrens, 1998).

  • Pharmacological Activity : The pharmacological activity of stereoisomers of related compounds was investigated by Muto et al. (1988). They discovered that certain isomers of these compounds exhibit strong hypotensive effects, indicating potential applications in the development of antihypertensive drugs (Muto et al., 1988).

  • Influence on Reaction Mechanisms : A study by Millán et al. (2013) examined the influence of ionic liquids on the rate and mechanism of reactions involving p-nitrophenyl acetate and secondary alicyclic amines, including compounds structurally similar to this compound. This research provides insights into how different solvents can affect reaction rates and mechanisms (Millán et al., 2013).

  • Dielectric Studies : Research by Kumar et al. (2002) on the dielectric properties of complexes involving 2,6-diphenyl piperidin-4-one and phenols sheds light on the interaction dynamics of similar compounds, which can be crucial in understanding their behavior in various environments (Kumar et al., 2002).

  • Inhibition of Plasmodium falciparum Protease : Piperidine derivatives, which are structurally related to this compound, have been reported to inhibit aspartic protease of Plasmodium falciparum, as studied by Saify et al. (2011). This suggests potential applications in antimalarial drug development (Saify et al., 2011).

  • Aminolysis Studies : Castro et al. (1999) studied the kinetics and mechanism of aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates, involving secondary alicyclic amines, providing insight into the reactivity of related compounds (Castro et al., 1999).

  • Antitumor Agents : Lin et al. (2008) synthesized a series of piperidin-2-ones, including compounds similar to this compound, and evaluated their antitumor activities. They found that certain compounds showed significant growth inhibition activity against human leukemia cell lines (Lin et al., 2008).

  • Dopaminergic Ligands : Penjišević et al. (2016) synthesized and evaluated a series of piperidines and piperazines, structurally related to this compound, as dopaminergic ligands. This research highlights the potential application of these compounds in neurological studies and treatments (Penjišević et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(2-Methyl-6-nitrophenyl)piperidin-2-one”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

1-(2-methyl-6-nitrophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-5-4-6-10(14(16)17)12(9)13-8-3-2-7-11(13)15/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXMOBCFXJNHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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